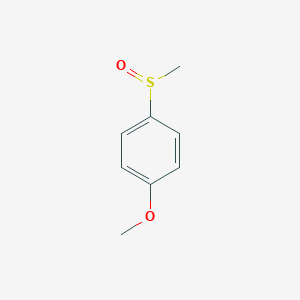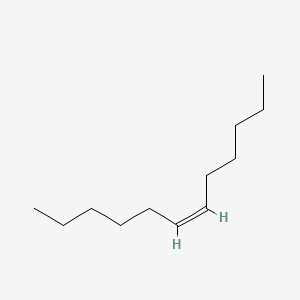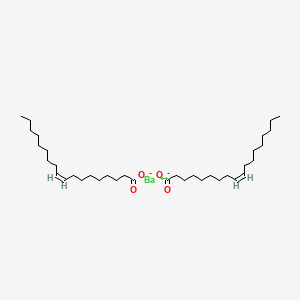
Barium oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium oleate is a chemical compound formed by the reaction of barium with oleic acid. It is an organometallic compound that is often used in various industrial and scientific applications due to its unique properties. This compound is known for its role in the stabilization of nanoparticles and its use in the preparation of other barium-based compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium oleate can be synthesized through a reaction between barium hydroxide and oleic acid. The reaction typically involves dissolving barium hydroxide in water and then adding oleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced through a mechanochemical process. This involves ball-milling a mixture of barium hydroxide and oleic acid in the presence of a solvent such as heptane. The mechanical action of the ball mill helps to facilitate the reaction and produce this compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Barium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Substitution: It can undergo substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or other organic acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and other oxidized organic compounds.
Substitution: Various barium salts depending on the substituent used.
Aplicaciones Científicas De Investigación
Barium oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other barium compounds and as a stabilizer for nanoparticles.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of lubricants, coatings, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism by which barium oleate exerts its effects is primarily through its ability to stabilize nanoparticles and form complexes with other molecules. The oleate group provides a hydrophobic tail that can interact with organic molecules, while the barium ion can form ionic bonds with various anions. This dual functionality allows this compound to act as a surfactant and stabilizer in various chemical processes .
Comparación Con Compuestos Similares
Barium stearate: Similar to barium oleate but with a stearic acid group instead of an oleic acid group.
Barium palmitate: Contains a palmitic acid group and is used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific interaction with oleic acid, which provides distinct hydrophobic properties and stability to nanoparticles. This makes it particularly useful in applications where long-chain fatty acids are required for stabilization .
Propiedades
Número CAS |
591-65-1 |
|---|---|
Fórmula molecular |
C36H66BaO4 |
Peso molecular |
700.2 g/mol |
Nombre IUPAC |
barium(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
BHDOPTZJCSDVJE-UHFFFAOYSA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
| 591-65-1 | |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


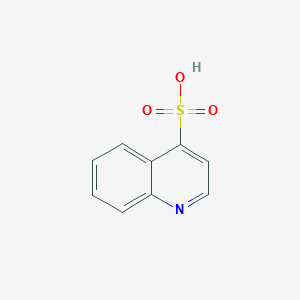
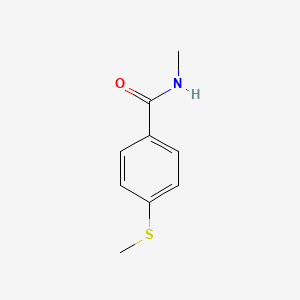
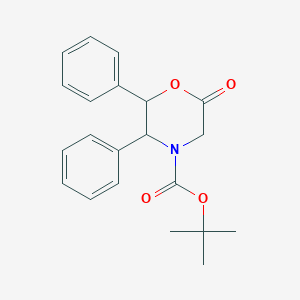

![2-[(3-Methylpyridin-4-yl)methyl]azepane](/img/structure/B1609120.png)
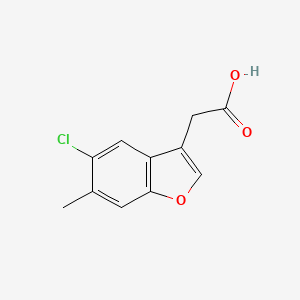
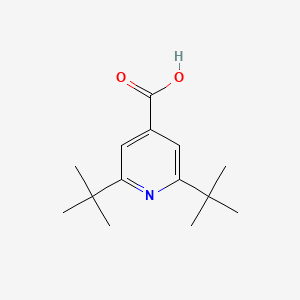
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)



![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
